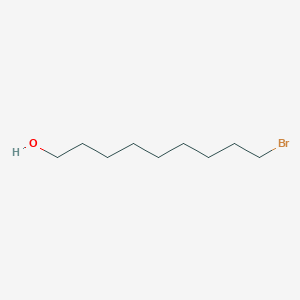
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid
説明
Synthesis Analysis
The synthesis of related compounds involves multistep reactions and the use of starting materials that contain methoxyphenyl groups. For instance, paper describes a two-step procedure to prepare benzoxazole and benzothiazole derivatives from corresponding benzazoles. Similarly, paper presents a one-step approach for synthesizing a benzofuran derivative using a multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid. These methods suggest that the synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid could potentially involve multicomponent reactions or stepwise procedures that introduce the benzyloxy and acetic acid moieties to a methoxyphenyl core.
Molecular Structure Analysis
The molecular structure of compounds with methoxyphenyl groups has been analyzed using various techniques. Paper discusses the use of X-ray diffraction, IR spectroscopy, and DFT calculations to determine the structure of a novel benzamide derivative. The paper reports good agreement between experimental and theoretical geometrical parameters. This indicates that similar methods could be applied to analyze the molecular structure of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid.
Chemical Reactions Analysis
The reactivity of methoxyphenyl-containing compounds is influenced by the substituents on the benzene ring, as suggested by paper . The paper discusses the synthesis of a phenylazo derivative and the reaction mechanism, which is analyzed using charge distribution computation. This implies that the electronic properties of the substituents can significantly affect the reactivity of the compound. Additionally, paper describes the self-condensation of halogeno-methoxyphenylpropiolic acids, indicating that these compounds can undergo condensation reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl derivatives can be inferred from the studies on similar compounds. For example, paper examines the kinetics of bromination of methoxycarbonyl derivatives, which could provide insights into the electrophilic substitution reactions of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. Paper details the crystal structure of a methoxy-benzoic acid derivative, which could help predict the crystalline properties of the compound .
科学的研究の応用
Synthesis of Cyclic Hydroxamic Acids and Lactams : A study by Hartenstein and Sicker (1993) discussed the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, which is relevant to the chemical structure of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. They explored the hydrogenation of esters to form amides and lactonization to form lactone-lactames, which undergo ring opening to give amides upon refluxing in ethanol (Hartenstein & Sicker, 1993).
Reaction Mechanism of Aromatic Acids : Liu et al. (2009) investigated the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid, which shares a similar aromatic structure with 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. Their study provides insights into the reaction mechanisms and the effect of substituents on the benzene ring, which can be relevant for understanding the behavior of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid in chemical reactions (Liu et al., 2009).
Isolation of Novel Compounds from Lichens : Kirmizigul et al. (2003) isolated new compounds from Turkish lichens, including compounds with structures similar to 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. Their research on the isolation and structure elucidation of these compounds contributes to the understanding of naturally occurring substances with similar structures (Kirmizigul et al., 2003).
Crystal Structure Analysis : The crystal structure of related compounds, such as DL-4-Hydroxy-3-methoxymandelic acid, provides insights into the molecular orientation and hydrogen bonding, which could be relevant for understanding the crystal structure and intermolecular interactions of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid (Okabe, Suga, & Kohyama, 1995).
One-Step Synthesis Approach : Lichitsky et al. (2022) elaborated on a convenient one-step approach for the synthesis of a compound structurally related to 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. This study demonstrates the relevance of simplified synthesis methods for complex organic compounds (Lichitsky, Komogortsev, & Melekhina, 2022).
作用機序
Target of Action
It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions can lead to various downstream effects, including the formation of new compounds or the modification of existing ones .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity and stability could potentially influence its bioavailability .
Result of Action
It’s known that reactions at the benzylic position can lead to various changes in the compound’s structure, potentially altering its properties and effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. For instance, the rate of reactions at the benzyloxy group can be influenced by factors such as temperature, pH, and the presence of other compounds . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen .
特性
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWJUKMWNYILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299649 | |
| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid | |
CAS RN |
5487-33-2 | |
| Record name | 5487-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxy-4-methoxy-phenyl)-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)



![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)


![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)


![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)